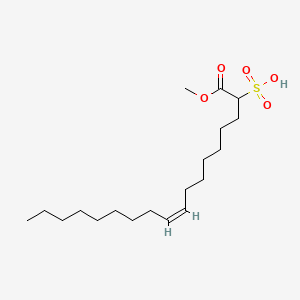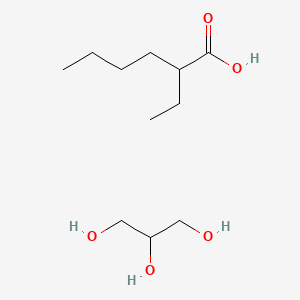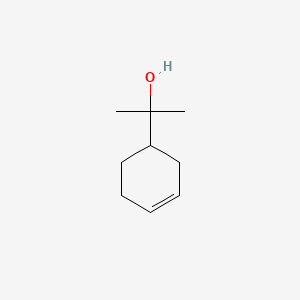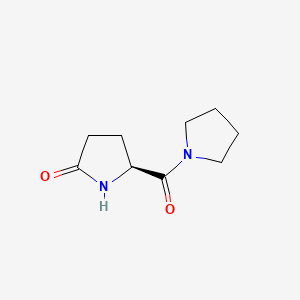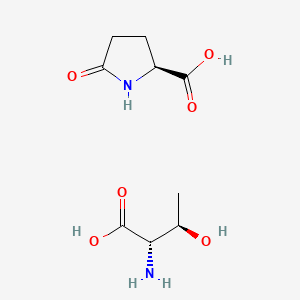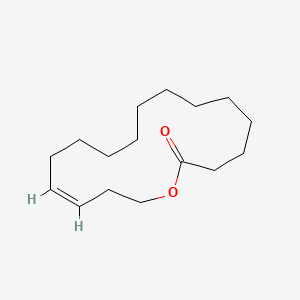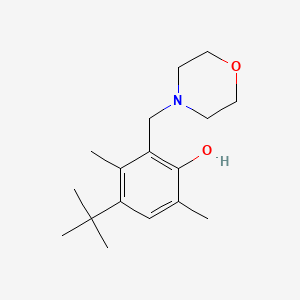
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a morpholinomethyl group, and two methyl groups attached to a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol typically involves the reaction of 4-tert-butylphenol with morpholine and formaldehyde. The reaction is carried out in methanol as a solvent at a temperature of around 40°C. The reaction mixture is then stirred at reflux for 24 hours. After the reaction is complete, the solvent is removed, and the product is purified using chromatography on silica gel .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl groups and the morpholinomethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
科学研究应用
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The morpholinomethyl group can interact with cellular membranes, altering their properties and influencing cellular processes. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
相似化合物的比较
Similar Compounds
4-tert-Butyl-2,6-dimethylphenol: Similar structure but lacks the morpholinomethyl group.
4-tert-Butyl-2-(thiomorpholinomethyl)-3,6-xylenol: Contains a thiomorpholinomethyl group instead of a morpholinomethyl group.
4-tert-Butyl-2-(piperidin-1-ylmethyl)-3,6-xylenol: Contains a piperidinylmethyl group instead of a morpholinomethyl group.
Uniqueness
4-tert-Butyl-2-(morpholinomethyl)-3,6-xylenol is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
属性
CAS 编号 |
84824-96-4 |
|---|---|
分子式 |
C17H27NO2 |
分子量 |
277.4 g/mol |
IUPAC 名称 |
4-tert-butyl-3,6-dimethyl-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C17H27NO2/c1-12-10-15(17(3,4)5)13(2)14(16(12)19)11-18-6-8-20-9-7-18/h10,19H,6-9,11H2,1-5H3 |
InChI 键 |
WXCJDPZMVFVADC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1O)CN2CCOCC2)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


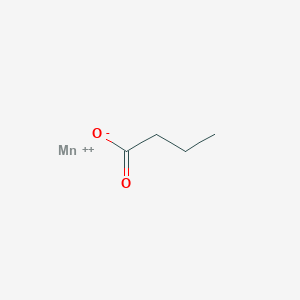



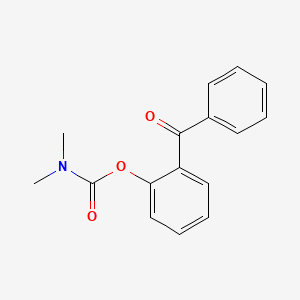
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)

